molecular formula C23H18N8O2S B10897201 11,13-dimethyl-4-[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

11,13-dimethyl-4-[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10897201
M. Wt: 470.5 g/mol
InChI Key: RLRBEQYGBHDUGD-UHFFFAOYSA-N
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Description

11,13-dimethyl-4-[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure that incorporates multiple functional groups, including nitro, pyrazole, and thia groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,13-dimethyl-4-[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, starting with the preparation of the core tetracyclic structure. This is typically achieved through a series of cyclization reactions, followed by the introduction of the nitro and pyrazole groups via nitration and pyrazole formation reactions, respectively. The final step involves the incorporation of the thia group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient catalysts for the nitration and pyrazole formation reactions. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

11,13-dimethyl-4-[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The pyrazole ring can undergo hydrogenation to form a dihydropyrazole derivative.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

11,13-dimethyl-4-[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 11,13-dimethyl-4-[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can bind to specific enzymes, inhibiting their activity and affecting cellular pathways. The thia group can participate in redox reactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 11,13-dimethyl-4-[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which incorporates multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The presence of the nitro, pyrazole, and thia groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H18N8O2S

Molecular Weight

470.5 g/mol

IUPAC Name

11,13-dimethyl-4-[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C23H18N8O2S/c1-12-8-13(2)25-23-18(12)19-20(34-23)22-26-21(28-30(22)11-24-19)16-6-4-15(5-7-16)10-29-14(3)9-17(27-29)31(32)33/h4-9,11H,10H2,1-3H3

InChI Key

RLRBEQYGBHDUGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)CN6C(=CC(=N6)[N+](=O)[O-])C)C

Origin of Product

United States

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